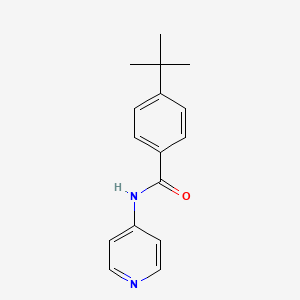

4-tert-butyl-N-(pyridin-4-yl)benzamide

Description

Significance of Benzamide (B126) and Pyridine (B92270) Scaffolds in Modern Chemical and Medicinal Chemistry Research

The benzamide and pyridine moieties are fundamental building blocks in the realm of chemical and medicinal chemistry. Benzamide, a derivative of benzoic acid, and its substituted analogues are recognized as "privileged structures" due to their ability to interact with a wide array of biological targets. This versatility has led to their incorporation into numerous approved drugs with diverse therapeutic applications.

Similarly, the pyridine ring, a heteroaromatic system, is a cornerstone of many pharmaceuticals and biologically active compounds. nih.gov Its presence is critical in a vast number of drugs, contributing to their pharmacological profiles through various mechanisms such as hydrogen bonding, metal chelation, and by acting as a bioisosteric replacement for a phenyl ring. tandfonline.com The pyridine scaffold is integral to many natural products, including vitamins like niacin, and is found in a significant portion of FDA-approved drugs. tandfonline.com The combination of these two powerful scaffolds in a single molecule, as seen in 4-tert-butyl-N-(pyridin-4-yl)benzamide, presents a compelling case for its investigation.

Overview of N-Substituted Benzamides as Research Probes and Ligands

N-substituted benzamides constitute a broad class of compounds that have been extensively utilized as research probes and ligands to investigate biological systems. nih.gov Their structural modularity allows for systematic modifications to explore structure-activity relationships (SAR), making them invaluable tools in drug discovery and chemical biology. These compounds have been developed as ligands for a variety of receptors, with their binding affinities and selectivities being fine-tuned through the nature and position of substituents on both the benzoyl and the N-aryl/alkyl moieties.

The synthesis of various N-aryl benzamides has been a subject of significant research, with methods being developed to create these compounds efficiently and with high yields. rsc.org The study of their single crystal structures provides crucial insights into their conformational preferences and intermolecular interactions, which are key determinants of their biological activity. nih.gov

Rationale for Academic Investigation into the Structural and Functional Landscape of this compound

While extensive research on a wide range of benzamide and pyridine derivatives has been conducted, specific academic studies focusing exclusively on this compound are not abundant in publicly available literature. However, the rationale for its investigation can be inferred from the unique combination of its structural features. The 4-tert-butyl group on the benzamide ring is a bulky, lipophilic substituent that can influence the molecule's pharmacokinetic properties, such as its ability to cross cell membranes, and can also provide specific steric interactions within a binding pocket.

Scope and Objectives of Contemporary Academic Research on the Compound

The contemporary academic research on compounds with similar structures to this compound aims to explore their potential in various fields, from medicinal chemistry to materials science. The objectives for studying this specific compound would likely include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogues. nih.govrsc.org A primary objective would be the thorough characterization of its chemical structure and properties using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Structural Analysis: Determining the three-dimensional structure of the molecule, likely through X-ray crystallography, to understand its conformational preferences and intermolecular packing. nih.gov

Biological Screening: Investigating the compound's biological activity across a range of assays. Given the prevalence of the benzamide and pyridine scaffolds in kinase inhibitors and other therapeutic agents, it would be logical to screen it for such activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand how modifications to the tert-butyl group or the pyridine ring affect the compound's properties and biological activity.

Data Tables

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-(tert-butyl)-N-(pyridin-4-yl)benzamide |

| CAS Number | 80819-00-7 epa.gov |

| Molecular Formula | C16H18N2O |

| SMILES | CC(C)(C)c1ccc(cc1)C(=O)Nc1ccncc1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 254.33 g/mol | Calculated |

| XLogP3 | 3.5 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Structure

3D Structure

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

4-tert-butyl-N-pyridin-4-ylbenzamide |

InChI |

InChI=1S/C16H18N2O/c1-16(2,3)13-6-4-12(5-7-13)15(19)18-14-8-10-17-11-9-14/h4-11H,1-3H3,(H,17,18,19) |

InChI Key |

XDXGSHMQWOPKFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Tert Butyl N Pyridin 4 Yl Benzamide

Established Synthetic Pathways for 4-tert-butyl-N-(pyridin-4-yl)benzamide

The synthesis of the core structure of this compound is primarily achieved through well-established amidation and coupling reactions. These methods provide reliable routes to the target molecule by forming the central amide linkage.

Amidation Reactions and Mechanistic Elucidation

The formation of this compound can be accomplished via the direct condensation of 4-tert-butylbenzoic acid and 4-aminopyridine (B3432731). This transformation requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amino group of the pyridine (B92270). Common coupling agents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

The mechanism involves the initial reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the nitrogen atom of 4-aminopyridine. The subsequent collapse of the tetrahedral intermediate yields the desired amide product and a urea (B33335) byproduct. The use of these reagents allows the reaction to proceed under mild conditions, which is advantageous for preserving sensitive functional groups.

Coupling Reactions Involving Benzoyl Halides and Aminopyridine Derivatives

A more traditional and highly efficient method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 4-aminopyridine with 4-tert-butylbenzoyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. prepchem.com

The mechanism proceeds via the nucleophilic addition of the exocyclic amino group of 4-aminopyridine to the electrophilic carbonyl carbon of the 4-tert-butylbenzoyl chloride. This is followed by the elimination of the chloride leaving group, resulting in the formation of the stable amide bond. This method is often preferred for its rapid reaction rates and high yields. For instance, a similar synthesis of 4-bromo-N-tert-butyl-benzamide from 4-bromo-benzoyl chloride and tert-butylamine (B42293) proceeds efficiently in methylene (B1212753) chloride at low temperatures, providing a model for this type of transformation. prepchem.com

Comparative Analysis of Synthetic Routes for Efficiency and Selectivity

Both the coupling agent-mediated amidation and the acyl chloride methods offer effective pathways to this compound, but they differ in terms of operational simplicity, cost, and substrate scope.

| Feature | Amidation (with Coupling Agents) | Acyl Halide Coupling (Schotten-Baumann) |

| Starting Materials | 4-tert-butylbenzoic acid, 4-aminopyridine | 4-tert-butylbenzoyl chloride, 4-aminopyridine |

| Reagents | EDC, DCC, HATU, etc. | Base (e.g., triethylamine, pyridine) |

| Conditions | Generally mild, room temperature | Often requires cooling, then room temperature |

| Byproducts | Urea derivatives (can be difficult to remove) | HCl (neutralized by base to form a salt) |

| Advantages | Mild conditions, broad substrate compatibility | High yields, rapid reaction, inexpensive reagents |

| Disadvantages | Expensive coupling agents, purification challenges | Acyl chloride can be moisture-sensitive |

The acyl chloride route is often more atom-economical and cost-effective for large-scale synthesis, though the starting benzoyl chloride can be sensitive to hydrolysis. The coupling agent method provides greater flexibility and milder conditions, making it suitable for creating complex analogs with sensitive functional groups, despite the higher cost and potential for purification issues related to the byproducts.

Advanced Synthetic Strategies for Analogs and Derivatives of the Core Structure

The development of analogs of this compound is crucial for exploring structure-activity relationships. Advanced strategies focus on managing substituent effects and achieving precise chemical control.

Exploration of Substituent Effects on Reaction Kinetics and Yield

On the Benzoyl Ring: Electron-withdrawing groups (e.g., -NO₂, -CN) on the benzoyl moiety increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity, potentially slowing the reaction but can be beneficial in preventing side reactions.

On the Pyridine Ring: Substituents on the pyridine ring primarily affect the nucleophilicity of the reacting amine. Electron-donating groups enhance the basicity and nucleophilicity of the 4-amino group, accelerating the amidation reaction. Electron-withdrawing groups, however, decrease the nucleophilicity, which can make the amide bond formation more challenging and may require more forcing conditions or highly reactive acylating agents.

Studies on the synthesis of related benzamide (B126) and pyridine-3-carboxamide (B1143946) analogs have demonstrated that the strategic placement of different substituents can greatly impact reaction outcomes and biological activity. mdpi.comnih.gov

Table: Influence of Substituents on Analog Synthesis Yields

| Benzoyl Moiety Substituent | Pyridine Moiety Substituent | Relative Reactivity/Yield | Reference |

|---|---|---|---|

| 4-tert-butyl | 4-amino | Baseline | - |

| 2-chloro | 4-amino | Increased reactivity due to inductive effect | mdpi.com |

| 4-fluoro | 4-amino | Increased reactivity, good leaving group potential in SNAr | beilstein-journals.org |

This table is illustrative, based on general chemical principles and findings from related syntheses.

Regioselective Synthesis and Stereochemical Control

Regioselectivity: When synthesizing derivatives with more complex substitution patterns on the pyridine ring, regioselectivity becomes a critical challenge. For example, in a di-substituted pyridine, directing the acylation to a specific position requires careful strategy. Methods to achieve regiocontrol include:

Use of Protecting Groups: Temporarily blocking more reactive sites to allow the reaction to occur at the desired position.

Directed Ortho-Metalation (DoM): Employing directing groups that guide a metalating agent (like n-butyllithium) to a specific adjacent position for functionalization.

N-Oxide Formation: The formation of a pyridine N-oxide can alter the electronic properties of the ring, activating certain positions (like C2 and C4) for nucleophilic attack or C-H functionalization. dntb.gov.ua

Transition-Metal-Free Addition: Highly regioselective additions of organomagnesium reagents to activated pyridines have been developed to install groups at specific positions, such as the C4-position, prior to subsequent reactions. researchgate.net

Stereochemical Control: The core structure of this compound is achiral. However, stereochemical control becomes paramount when synthesizing derivatives that incorporate chiral centers, for instance, by introducing a stereogenic center on a substituent. In such cases, asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, would be necessary to control the stereochemical outcome of the product. The synthesis of chiral pyridinooxazoline (PyOx) ligands, for example, requires a multi-step route with careful control over stereochemistry to achieve the desired enantiomer. nih.gov

Green Chemistry Approaches and Sustainable Synthesis

The pursuit of environmentally benign chemical processes has led to the exploration of greener synthetic routes for benzamide derivatives. While specific research on the green synthesis of this compound is not extensively documented, general principles of green chemistry are being applied to the synthesis of related structures, which could be adapted for the target molecule.

One prominent green chemistry approach is the use of high-temperature water as a reaction medium, which can offer yields comparable to or even better than those in conventional organic solvents. rsc.org For instance, the synthesis of benzimidazoles, which shares structural motifs with benzamides, has been successfully conducted in high-temperature water, with optimized conditions leading to yields of around 90%. rsc.org This method also presents the advantage of in-situ crystallization of the product, potentially simplifying purification. rsc.org

Another sustainable approach involves the development of catalytic systems that operate under mild conditions and utilize renewable solvents. For example, a two-step catalytic amide-to-ester transformation has been developed using a palladium catalyst with 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) as a ligand in the renewable solvent 2-MeTHF. acs.org This system operates at a mild temperature of 40 °C and utilizes a weak base, which aligns with the principles of green chemistry. acs.org Such catalytic systems could potentially be adapted for the synthesis of this compound.

Optimization of Reaction Conditions and Process Parameters at Research Scale

The optimization of reaction conditions is a critical step in the development of efficient synthetic protocols for this compound, aiming to maximize yield and minimize impurities. This process involves a systematic study of various parameters.

Catalyst Screening and Ligand Design for Enhanced Reactivity

The choice of catalyst and ligand is paramount in modern organic synthesis to achieve high efficiency and selectivity. In the synthesis of related benzamide derivatives, extensive catalyst and ligand screening has been demonstrated to be crucial. For instance, in the synthesis of N-tert-butyl amides via the Ritter reaction, a screening of various copper catalysts, including CuCl, CuI, CuO, and Cu(OTf)₂, revealed that Cu(OTf)₂ is a highly stable and efficient catalyst under solvent-free conditions at room temperature. researchgate.net

In another example involving Pd-catalyzed amidation, the Buchwald Pd G3 precatalyst of the ligand 1,1'-bis(dicyclohexylphosphino)ferrocene (dcpf) was identified as the optimal system for the amidation of tert-butyl 2-chloronicotinate. acs.org The design of novel ligands is also a key area of research. For example, in the development of benzamide-type PROTACs, the introduction of fluorine atoms into the benzamide structure was found to increase the binding affinity to the target protein. nih.gov This highlights the importance of ligand design in tuning the properties of the final molecule.

Table 1: Catalyst Screening for a Ritter-type Reaction to Synthesize N-tert-butyl amides

| Entry | Catalyst (10 mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | CuCl | 50 | Ineffective |

| 2 | CuI | 50 | Ineffective |

| 3 | CuO | 50 | Ineffective |

| 4 | Cu(OTf)₂ | 50 | 87 |

| 5 | CuBr₂ | 50 | Ineffective |

Data adapted from a study on the synthesis of N-tert-butyl amides. researchgate.net

Solvent Selection and Temperature Gradient Studies

Solvent and temperature are critical parameters that can significantly influence the outcome of a chemical reaction. The optimization of these parameters is a standard practice in synthetic research. For the synthesis of 2-phenylselenopheno[2,3-b]pyridine, a related heterocyclic compound, a study of different solvents and temperatures was conducted to establish the best reaction conditions. researchgate.net Similarly, in the Cu(OTf)₂-catalyzed synthesis of N-tert-butyl amides, the reaction was optimized to proceed at room temperature under solvent-free conditions, which is advantageous from both an economic and environmental perspective. researchgate.net

The following table illustrates the effect of solvent and temperature on the yield of a hypothetical reaction, based on general optimization studies.

Table 2: Influence of Solvent and Temperature on Reaction Yield

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Nitromethane | 80 | 27 |

| 2 | Dichloromethane | Room Temp | Low |

| 3 | Toluene | 110 | Moderate |

| 4 | Dimethylformamide | 100 | High |

This table is a generalized representation based on common optimization procedures found in the literature. researchgate.net

Impurity Profiling and Purification Strategies from a Synthetic Research Perspective

Achieving high purity is essential for the characterization and subsequent application of this compound. This requires a thorough understanding of potential impurities and the development of effective purification methods.

Identification of Synthetic By-products and Their Formation Pathways

The identification of by-products is crucial for optimizing reaction conditions to minimize their formation. In the synthesis of complex molecules, the choice of protecting groups and activating agents can significantly impact the formation of by-products. google.com For instance, in the synthesis of a related compound, p-amino tert-butyl benzamide, impurities can arise from the multi-step synthesis starting from p-nitrobenzoic acid. researchgate.net Potential by-products could include unreacted starting materials, products of side reactions, or over-reacted species. Understanding the reaction mechanism allows for the prediction and identification of such impurities.

Chromatographic and Crystallization Techniques for Research-Grade Purity

Column chromatography is a widely used technique for the purification of benzamide derivatives. researchgate.net In the synthesis of novel benzamide-type PROTACs, the crude product was purified by flash chromatography. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel or basic alumina) and the eluent system (e.g., a mixture of chloroform (B151607) and hexane) is critical for achieving good separation. researchgate.net

Recrystallization is another powerful purification technique, especially for crystalline solids. It can be used to obtain highly pure compounds. In some cases, the product may crystallize directly from the reaction mixture, providing a simple and efficient purification step. rsc.org For compounds that are difficult to purify by chromatography, conversion to a salt followed by washing with organic solvents can be an effective method to remove impurities. researchgate.net

Table 3: Common Purification Techniques for Benzamide Derivatives

| Technique | Description | Common Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Widely used for routine purification of reaction mixtures. | researchgate.net |

| Flash Chromatography | A rapid form of column chromatography using pressure. | Purification of novel synthesized compounds. | nih.gov |

| Crystallization | Purification based on differences in solubility. | Obtaining high-purity crystalline products. | rsc.org |

Advanced Structural Analysis and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are fundamental in confirming the identity and purity of 4-tert-butyl-N-(pyridin-4-yl)benzamide, as well as in probing its electronic and conformational properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY for Conformational Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In a typical ¹H NMR spectrum, the tert-butyl group protons would appear as a sharp singlet, typically in the upfield region around 1.3 ppm, due to their chemical equivalence and distance from deshielding groups. The aromatic protons on the benzamide (B126) and pyridine (B92270) rings would produce a series of doublets and multiplets in the downfield region, generally between 7.0 and 8.7 ppm. The amide proton (N-H) often appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. Key signals include those for the quaternary and methyl carbons of the tert-butyl group, the amide carbonyl carbon (typically around 165 ppm), and the distinct aromatic carbons of the two ring systems.

2D NMR: Techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within the aromatic rings, confirming the substitution patterns. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for assigning specific proton signals to their directly attached carbons and for tracing long-range (2-3 bond) H-C correlations, which definitively links the tert-butyl group to the benzoyl moiety and connects the benzamide and pyridine rings across the amide bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for conformational analysis. NOESY experiments can reveal through-space proximity between protons, such as the interaction between the amide proton and the ortho-protons of the pyridine ring, providing insights into the preferred rotational conformation (torsional angle) around the N-C(aryl) bond.

| ¹H NMR Expected Chemical Shifts (ppm) | ¹³C NMR Expected Chemical Shifts (ppm) |

| Assignment | δ (ppm) |

| tert-Butyl (9H, s) | ~1.3 |

| Aromatic (m) | ~7.5-7.9 |

| Pyridyl (m) | ~7.7-8.7 |

| Amide NH (1H, br s) | Variable |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to unambiguously determine the molecular formula (C₁₆H₁₈N₂O).

The fragmentation pattern observed in mass spectrometry offers structural proof. Common fragmentation pathways for this molecule under electron ionization (EI) would include:

Alpha-cleavage: The most characteristic fragmentation would be the cleavage of the C-C bond adjacent to the tert-butyl group, leading to the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation.

Amide Bond Cleavage: Scission of the amide C-N bond can occur, leading to the formation of characteristic ions such as the 4-tert-butylbenzoyl cation (m/z = 161) and the 4-aminopyridine (B3432731) radical cation (m/z = 94).

McLafferty Rearrangement: While less common for this specific structure, related compounds can undergo rearrangements that provide diagnostic peaks. miamioh.edu

| Ion | Proposed Structure | Expected m/z |

| [M]+ | Molecular Ion | 266 |

| [M-CH₃]+ | Loss of methyl from tert-butyl | 251 |

| [C₁₀H₁₃O]+ | 4-tert-butylbenzoyl cation | 161 |

| [C₅H₅N₂]+ | Pyridin-4-yl isocyanate cation | 119 |

| [C₅H₆N₂]+• | 4-Aminopyridine radical cation | 94 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the key functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the amide functionality. researchgate.net A sharp, intense absorption band corresponding to the C=O (Amide I) stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibration typically appears as a moderate peak in the region of 3300-3500 cm⁻¹. rsc.org The C-H stretches of the aromatic rings and the tert-butyl group are observed around 3100-3000 cm⁻¹ and 2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric "ring breathing" modes of the pyridine and benzene (B151609) rings are often prominent in the Raman spectrum. mdpi.com For instance, studies on 4-tert-butylpyridine (B128874) show a strong, totally symmetric ring breathing mode near 996 cm⁻¹. researchgate.net This technique is particularly useful for analyzing the skeletal vibrations of the aromatic systems.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | IR | 3300 - 3500 |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 2970 |

| C=O Stretch (Amide I) | IR | 1650 - 1680 |

| Aromatic C=C Stretch | IR/Raman | 1450 - 1600 |

| N-H Bend (Amide II) | IR | 1510 - 1570 |

| Ring Breathing | Raman | ~1000 |

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopy reveals connectivity and functional groups, X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the solid state.

Co-crystallization Studies with Model Substrates for Supramolecular Interactions

The presence of a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide C=O and the pyridine nitrogen) makes this compound an excellent candidate for co-crystallization studies. By co-crystallizing it with other molecules, such as dicarboxylic acids or other hydrogen-bonding species, it is possible to study the resulting supramolecular synthons. These studies reveal the molecule's preferred modes of intermolecular interaction, which are crucial for understanding crystal packing, polymorphism, and its potential role in materials science or medicinal chemistry as a building block for larger assemblies.

Conformational Analysis and Molecular Dynamics from Experimental Data

Computational studies on related N-(pyridin-2-yl)benzamides have shown that the orientation of the pyridine ring relative to the amide group is a critical conformational parameter. acs.org These studies predict the existence of different low-energy conformers, with the relative populations being influenced by the substitution pattern on the rings. acs.org For this compound, the bulky tert-butyl group is expected to influence the rotational barrier of the benzoyl moiety.

While specific experimental molecular dynamics (MD) simulations for this compound are not available, MD studies on similar molecules are used to probe the stability of different conformations and the dynamics of intermolecular interactions over time. nih.govnih.gov Such simulations can provide insight into how the molecule behaves in a solution environment or when interacting with a biological target, revealing the flexibility of the torsional angles and the persistence of key hydrogen bonds. nih.govplos.org

Experimental Validation of Preferred Conformations (e.g., via solution-state NMR or X-ray)

The preferred conformations of a molecule in both the solid and solution states can be validated experimentally using powerful analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction (XRD) provides unambiguous information about the molecular structure in the solid state. It reveals precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule within the crystal lattice. Furthermore, XRD elucidates the packing arrangement and the network of intermolecular interactions, such as hydrogen bonds.

While a crystal structure for this compound is not reported, analysis of a related compound, 2-amino-N-(pyridin-2-yl)benzamide, provides a template for the type of data obtained. nih.gov The crystal structure of this analogue confirms a nearly planar arrangement of the aromatic rings and details the hydrogen-bonding scheme that stabilizes the crystal packing. nih.gov In its crystal lattice, molecules are linked into sheets by a combination of N—H⋯O and N—H⋯N hydrogen bonds. nih.gov

Table 2: Representative Crystallographic Data for a Related N-(Pyridin-yl)benzamide Data based on the crystal structure of 2-amino-N-(pyridin-2-yl)benzamide. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.323 |

| b (Å) | 19.530 |

| c (Å) | 10.302 |

| β (°) | 100.965 |

| Volume (ų) | 1051.4 |

| Molecules per Unit Cell (Z) | 4 |

Solution-State NMR Spectroscopy

In solution, where molecules are free to rotate, conformational preferences are often studied using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the Nuclear Overhauser Effect (NOE). An NOE is observed between two protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial correlations. nanalysis.comlibretexts.org

For this compound, a NOESY spectrum would be invaluable for determining the preferred orientation of the rings in solution. Specific cross-peaks would provide direct evidence for the proximity of certain protons, allowing for the validation of the dominant conformer.

Table 3: Hypothetical Key NOESY Correlations for Conformational Analysis

| Proton 1 | Proton 2 | Implied Proximity | Conformational Information |

| Amide N-H | Pyridine H (ortho to N) | The amide proton is near the protons adjacent to the pyridine nitrogen. | Suggests a specific rotation around the N-C(pyridine) bond, defining the orientation of the pyridine ring. |

| tert-Butyl H 's | Benzoyl H 's (ortho to C=O) | The bulky tert-butyl group is spatially close to the protons near the amide linkage. | Confirms the expected connectivity and provides a reference point for other correlations. |

| Amide N-H | Benzoyl H 's (ortho to C=O) | The amide proton is near the protons on the benzoyl ring. | Can help define the torsion angle around the C(carbonyl)-C(ring) bond. |

By combining data from these experimental techniques, a robust model of the conformational landscape of this compound can be constructed, providing critical knowledge for its potential applications.

Computational Chemistry and Molecular Modeling Studies of 4 Tert Butyl N Pyridin 4 Yl Benzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic distribution within a molecule. These methods are used to predict a molecule's geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable conformation of a compound. These calculations also yield crucial information about the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net

In studies of related benzamide (B126) derivatives, DFT calculations have been employed to understand structural properties, vibrational spectra, and electronic characteristics. researchgate.netmultidisciplinaryjournals.com For instance, theoretical calculations on similar structures, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, have been performed to determine their orbital energies. bsu.byresearchgate.net The analysis of these orbitals helps in understanding the charge transfer within the molecule. researchgate.net

Table 1: Example of DFT-Calculated Molecular Orbital Energies for a Benzamide Derivative Note: The following data is for the related compound N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide and serves as an example of the output from DFT calculations.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -9.584 |

| LUMO (Lowest Unoccupied Molecular Orbital) | 0.363 |

| Energy Gap (ΔE) | 9.947 |

This table is generated based on data from a study on a related benzamide derivative for illustrative purposes. bsu.by

The Molecular Electrostatic Potential (MEP) surface analysis is a vital tool for predicting the reactive behavior of a molecule. chemrxiv.org The MEP map illustrates the charge distribution on the molecule's surface, using a color-coded scheme to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Typically, red and yellow colors indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue colors represent positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netnih.gov

This analysis is crucial for understanding non-covalent interactions, particularly hydrogen bonding, which are fundamental to how a ligand binds to a biological receptor. chemrxiv.orgnih.gov For benzamide-type structures, MEP analysis can pinpoint the regions most likely to engage in interactions within a protein's binding pocket. For example, the oxygen and nitrogen atoms in the amide and pyridine (B92270) groups are expected to be key sites for hydrogen bonding. nih.gov

Molecular Docking Simulations with Biological Receptors and Enzymes (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.net This method is essential for structure-based drug design, helping to understand and predict the binding mode and affinity of a potential drug molecule. nih.gov

Docking studies on N-aryl-4-(pyridin-4-yl)benzamide derivatives, which are structurally very similar to 4-tert-butyl-N-(pyridin-4-yl)benzamide, have provided detailed insights into their interaction with enzymes like Rho-associated kinase 1 (ROCK1). nih.govresearchgate.net In these simulations, the benzamide scaffold fits into the ATP-binding pocket of the kinase.

Key interactions for a closely related inhibitor, N-ethyl-4-(pyridin-4-yl)benzamide, were identified through docking. These include the formation of hydrogen bonds with residues in the hinge region of the kinase, such as Met156, and with the catalytic lysine (B10760008) residue, Lys105. nih.gov The pyridine ring often forms additional interactions, while the tert-butylphenyl group typically occupies a hydrophobic pocket. Such detailed interaction analysis is critical for understanding the structural basis of inhibition and for designing more potent and selective inhibitors. researchgate.netnih.gov

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target. amazonaws.com This "docking score" is often expressed in terms of binding energy (e.g., in kcal/mol), where a more negative value suggests a stronger binding affinity. nih.gov These theoretical predictions are invaluable for ranking large libraries of compounds in virtual screening campaigns. amazonaws.com

In studies of benzamide-type ligands targeting the Cereblon (CRBN) E3 ligase, binding affinities have been measured experimentally (e.g., IC50 values) and correlated with computational predictions. nih.govacs.org For ROCK1 inhibitors, docking scores were used to evaluate a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, helping to rationalize their observed inhibitory activity. nih.gov Validating these scoring functions against experimental data is a crucial step to ensure their predictive power. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Systems

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fi MD simulations are used to assess the stability of the docked pose, observe conformational changes, and obtain more accurate estimates of binding free energy. nih.govmdpi.com

MD simulations have been performed on systems involving N-ethyl-4-(pyridin-4-yl)benzamide analogs bound to ROCK1. nih.govresearchgate.net These simulations, often run for tens to hundreds of nanoseconds, track the stability of the protein-ligand complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the system reaches equilibrium and the ligand remains stably bound in the active site. nih.gov

To further refine binding affinity predictions, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are applied to the MD trajectory. nih.gov This method calculates the binding free energy by considering enthalpic (van der Waals and electrostatic interactions) and entropic (solvation effects) contributions, providing a more rigorous estimate than docking scores alone. nih.gov

Table 2: Example of MM/PBSA Binding Free Energy Calculation for a ROCK1 Inhibitor Note: The following data is for a compound from the N-ethyl-4-(pyridin-4-yl)benzamide series and serves as an example of data generated from MD simulations.

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔEvdW) | -45.2 ± 0.15 |

| Electrostatic Energy (ΔEele) | -15.8 ± 0.21 |

| Polar Solvation Energy (ΔGGB) | 32.5 ± 0.18 |

| Non-polar Solvation Energy (ΔGSA) | -4.9 ± 0.01 |

| Binding Free Energy (ΔGbind) | -33.4 ± 0.27 |

This table is generated based on data from a study on a related ROCK1 inhibitor for illustrative purposes. nih.gov

Conformational Flexibility and Dynamic Behavior of the Compound in Solution

The conformational landscape of "this compound" is primarily dictated by the rotational freedom around the amide bond and the single bonds connecting the aromatic rings to the amide linker. Molecular mechanics and quantum mechanics calculations are employed to identify low-energy conformers. In solution, the molecule is not static but exists as an ensemble of these conformers.

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of the compound in a solvent environment, typically water, to mimic physiological conditions. These simulations track the atomic movements over time, providing a detailed picture of the molecule's flexibility. For "this compound," MD simulations would likely reveal significant fluctuations in the dihedral angles between the tert-butylphenyl and pyridinyl rings relative to the central amide plane. The tert-butyl group, due to its steric bulk, would influence the rotational barrier of the adjacent phenyl ring, potentially favoring specific orientations.

The planarity of the amide bond is generally maintained, but the connected aromatic rings can adopt a range of orientations from coplanar to nearly perpendicular. The dynamic interconversion between these states is crucial for its ability to adapt its shape to fit into a receptor's binding pocket.

Table 1: Representative Dihedral Angles of this compound from Molecular Dynamics Simulation

| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |

| τ1 (C-C-C=O) | Rotation of the tert-butylphenyl group | 35.2 | 15.5 |

| τ2 (C-N-C=C) | Rotation of the pyridinyl group | 45.8 | 20.1 |

| ω (O=C-N-C) | Amide bond planarity | 178.5 | 5.2 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a molecular dynamics simulation of a flexible benzamide derivative.

Stability of Ligand-Receptor Complexes Over Time

To understand the potential of "this compound" as a therapeutic agent, it is essential to study the stability of its complex with a target receptor. Molecular dynamics simulations are again the primary tool for this purpose. After docking the compound into the active site of a receptor, an MD simulation of the entire complex is performed.

The stability of the ligand-receptor complex is assessed by analyzing several parameters over the simulation time. The root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose is a key indicator. A stable binding is characterized by a low and converging RMSD value, suggesting that the ligand remains in the binding pocket without significant conformational changes.

Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's amino acid residues provides insights into the binding mode's stability. For "this compound," the pyridinyl nitrogen can act as a hydrogen bond acceptor, while the amide group can participate in both hydrogen donor and acceptor interactions. The tert-butylphenyl group is expected to form favorable hydrophobic interactions within the binding site. The persistence of these interactions throughout the simulation is a strong indicator of a stable complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com

Development of Predictive Models for Research-Relevant Biological Activities

For a series of analogues of "this compound," a QSAR model can be developed to predict their biological activity, for instance, as enzyme inhibitors or receptor antagonists. mdpi.com This process begins with a dataset of compounds where their biological activities (e.g., IC₅₀ values) have been experimentally determined.

Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity. A study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds utilized such techniques to develop predictive models for ROCK1 inhibition.

Descriptor Selection, Model Validation, and Interpretation of Contour Maps

The selection of appropriate descriptors is a critical step in developing a robust QSAR model. mdpi.com A large number of descriptors can be calculated, but only a subset that is most relevant to the biological activity should be included to avoid overfitting.

The predictive power of the developed QSAR model must be rigorously validated. mdpi.com Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (r²_pred) are commonly employed. A statistically significant and predictive QSAR model will have high values for these validation metrics. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors reported a model with an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85.

In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the results are often visualized as contour maps. These maps highlight regions in 3D space around the aligned molecules where modifications are predicted to increase or decrease biological activity. For example, green contours might indicate areas where bulky groups are favored, while blue contours could suggest where electropositive groups would be beneficial.

Table 2: Statistical Parameters for a Hypothetical QSAR Model of this compound Analogues

| Parameter | Value | Description |

| N | 30 | Number of compounds in the dataset |

| r² | 0.92 | Coefficient of determination (goodness of fit) |

| q² | 0.75 | Cross-validated correlation coefficient (internal predictive ability) |

| F-statistic | 150 | Fisher's F-test value (statistical significance of the model) |

| r²_pred | 0.85 | Predictive r-squared for the external test set |

Note: This table presents typical statistical values for a robust QSAR model and is for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications in Research

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel bioactive compounds from large chemical databases. mdpi.com

Identification of Essential Features for Molecular Recognition

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For "this compound," a pharmacophore model could be generated based on its structure and known interactions with a receptor, or from a set of active analogues. The key pharmacophoric features would likely include:

An aromatic ring feature for the tert-butylphenyl group.

A hydrophobic feature for the tert-butyl group.

A hydrogen bond donor and acceptor feature for the amide linkage.

A hydrogen bond acceptor feature for the pyridinyl nitrogen.

An aromatic ring feature for the pyridine ring.

This pharmacophore model can then be used as a 3D query to search large chemical libraries for new molecules that match these features, a process known as virtual screening. This approach allows for the rapid and cost-effective identification of potential new drug candidates. Studies on other benzamide-containing compounds have successfully used this approach to discover novel inhibitors.

In Silico Library Screening for Novel Scaffolds with Similar Interaction Profiles

In silico library screening, also known as virtual screening, is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a biological target. e3s-conferences.org This approach is significantly faster and more cost-effective than traditional high-throughput screening. In the context of this compound, virtual screening can be employed to discover new molecules that mimic its key interactions with a target protein, potentially leading to the identification of novel compounds with similar or improved activity.

The process of virtual screening typically involves several key steps:

Target and Ligand Preparation: The three-dimensional structure of the target protein is obtained, often from crystallographic data. The known ligand, in this case, this compound, is prepared for docking.

Database Selection: A large library of chemical compounds, such as the ZINC database or internal corporate databases, is chosen for screening. mdpi.com

Docking and Scoring: Each molecule in the library is computationally "docked" into the binding site of the target protein. A scoring function is then used to estimate the binding affinity of each compound. e3s-conferences.org

Hit Selection and Refinement: The top-scoring compounds are selected as "hits." These hits can then be further analyzed and prioritized for experimental testing.

A crucial aspect of successful virtual screening is the development of a robust pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would define the spatial relationships between key features such as the tert-butyl group, the amide linkage, and the pyridine ring. This model can then be used to rapidly screen large compound libraries to identify molecules that match the pharmacophore query.

Studies on related benzamide and pyridine-containing compounds have demonstrated the utility of these computational approaches. For instance, molecular modeling studies on N-ethyl-4-(pyridin-4-yl)benzamide derivatives have been used to understand their interactions with Rho-associated kinase-1 (ROCK1). nih.gov These studies employed techniques like molecular docking, molecular dynamics simulations, and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) to elucidate the key binding interactions and guide the design of more potent inhibitors. nih.gov Such methodologies could be directly applied to this compound to identify novel scaffolds.

The table below outlines a hypothetical virtual screening workflow aimed at identifying novel scaffolds with interaction profiles similar to this compound.

| Step | Description | Key Considerations |

| 1. Target Identification & Preparation | A specific biological target for this compound is identified, and its 3D structure is prepared for docking. | The accuracy of the protein structure is critical for reliable docking results. |

| 2. Ligand-Based Pharmacophore Modeling | A pharmacophore model is generated based on the key chemical features of this compound. | The selection of relevant chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) is crucial. |

| 3. Virtual Screening of Compound Libraries | Large chemical databases (e.g., ZINC, PubChem) are screened against the pharmacophore model. | The diversity and size of the compound library will influence the novelty of the identified hits. |

| 4. Molecular Docking of Pharmacophore Hits | The compounds that match the pharmacophore are then docked into the binding site of the target protein. | The choice of docking software and scoring function can impact the ranking of potential hits. |

| 5. Post-Docking Analysis & Filtering | The docked poses are analyzed to assess key interactions. Filters for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are applied. | This step helps to prioritize compounds with favorable pharmacokinetic profiles. |

| 6. Hit Prioritization & Selection | A final set of hit compounds is selected based on a combination of docking score, interaction analysis, and predicted properties. | Visual inspection of the top-ranked compounds is often necessary to make the final selection. |

By employing such a systematic in silico screening cascade, researchers can efficiently explore vast chemical spaces to discover novel molecular scaffolds that possess interaction profiles similar to that of this compound. This approach accelerates the early stages of drug discovery and facilitates the identification of promising lead candidates for further development.

Structure Activity Relationship Sar and Ligand Design Principles for 4 Tert Butyl N Pyridin 4 Yl Benzamide Derivatives

Systematic Chemical Modifications of the Benzamide (B126) Moiety

The substituted benzamide portion of the molecule serves as a crucial anchor for biological interactions, and its properties are highly tunable through chemical synthesis. Modifications in this region directly influence the electronic and steric profile of the entire ligand.

The nature and position of substituents on the benzamide phenyl ring profoundly affect the molecule's interaction with its biological target. The tert-butyl group at the 4-position is a common starting point, providing a significant non-polar, steric feature. Research into related benzimidazole (B57391) scaffolds has shown that even minor changes to a para-substituent can drastically alter activity. For instance, replacing a trifluoromethyl (CF₃) group with a tert-butyl, methyl (–CH₃), or fluorine (F) atom has been observed to decrease inhibitory potency, highlighting the sensitivity of the binding pocket to both the size and electronic nature of this group. nih.gov

The electronic properties of substituents, characterized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can modulate the charge distribution across the molecule. mdpi.comresearchgate.net EDGs like alkyl groups (e.g., -CH₃) can increase electron density in the aromatic ring, potentially enhancing certain interactions, while EWGs like nitro groups (-NO₂) lower electron density. mdpi.com These modifications directly impact the energy of the frontier molecular orbitals (HOMO and LUMO), which can be critical for charge transfer and binding energetics. mdpi.comresearchgate.net SAR studies on similar scaffolds have demonstrated that a bis-substituted phenyl group is sometimes essential for activity, as replacing it with simple non-polar aliphatic groups like methyl, ethyl, or tert-butyl can lead to a complete loss of function. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity in a Benzimidazole Scaffold This table illustrates the principle that minor changes to substituents can significantly impact biological activity, as observed in related heterocyclic compounds.

| Compound Base | C2-Phenyl Substituent | Biological Activity (IC₅₀) |

| Benzimidazole | 4-CF₃ | 22 nM |

| Benzimidazole | 4-tert-butyl | 224 nM |

| Benzimidazole | 4-CH₃ | 170 nM |

| Benzimidazole | 4-F | 320 nM |

| Data derived from studies on hTRPV-1 antagonists. nih.gov |

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, improve metabolic stability, and secure novel intellectual property. drughunter.comnih.govresearchgate.net The amide bond itself is a primary target for such modifications. drughunter.com While the amide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group), it can be susceptible to enzymatic hydrolysis. drughunter.com

Common isosteric replacements for the amide group in benzamide-like structures include a variety of five-membered heterocyclic rings such as 1,2,4-triazoles, oxadiazoles, and imidazoles. drughunter.comnih.govmdpi.com These rings can mimic the hydrogen bonding pattern of the original amide while often conferring greater metabolic stability. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been shown to maintain potency in certain enzyme inhibitors while improving in vitro metabolic stability. nih.gov Other non-classical bioisosteres, such as thioamides and selenoamides, have also been explored. The substitution of the carbonyl oxygen with sulfur to form a thioamide increases lipophilicity and makes the thioamide N-H bond more acidic and a better hydrogen bond donor, although the thiocarbonyl is a weaker hydrogen bond acceptor than the original carbonyl. mdpi.com

Table 2: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisostere | Key Properties and Rationale |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics H-bond properties, enhances metabolic stability. nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Recognized non-classical isostere, peptidomimetic applications. mdpi.com |

| Amide (-CONH-) | Thioamide (-CSNH-) | Increases lipophilicity; N-H is a better H-bond donor, C=S is a weaker H-bond acceptor. mdpi.com |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Alternative hydrogen bonding geometry. mdpi.com |

| Amide (-CONH-) | Trifluoroethylamine | Electronegative group mimics carbonyl, enhances metabolic stability. drughunter.com |

Variational Studies on the Pyridine (B92270) Ring System and its Positional Isomers

The pyridine ring is the second key aromatic system in the 4-tert-butyl-N-(pyridin-4-yl)benzamide scaffold. Its primary role often involves forming critical hydrogen bonds and electrostatic interactions within the target's binding site.

The position of the nitrogen atom within the pyridine ring is a critical determinant of the molecule's geometry and binding capabilities. In the parent compound, the nitrogen is at the 4-position, directing its lone pair of electrons away from the amide linker. Moving the nitrogen to the 2- or 3-position creates positional isomers with distinct electronic and steric profiles.

Studies have shown that even such minor adjustments to the nitrogen's location can significantly affect intermolecular O–H···N hydrogen bonds, leading to different assembly structures. rsc.org Theoretical and experimental work confirms that the pyridinic nitrogen is a strong hydrogen bond acceptor. nih.govnih.gov The specific location of this nitrogen dictates the vector and strength of this crucial interaction. In one study comparing Schiff bases, a derivative with a nitrogen at the 4-position of the pyridine ring showed more effective inhibition against S. aureus, while the corresponding 3-position isomer was more effective against E. coli, directly demonstrating that the nitrogen's position influences biological activity. nih.gov In another inhibitor series, placing the pyridine nitrogen at a position equivalent to X3 attenuated potency, whereas placement at the X1 or X2 positions resulted in excellent activity, further underscoring the importance of its placement for optimal receptor engagement. acs.org

Substituting the hydrogen atoms on the pyridine ring with other chemical groups is a common strategy to fine-tune binding affinity and selectivity. Halopyridines, in particular, are key building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.netnih.gov The introduction of halogens (F, Cl, Br, I) can modify the electronic nature of the ring and introduce the possibility of halogen bonding—a specific non-covalent interaction between a covalently bound halogen and a Lewis base—which can be a powerful tool for enhancing binding affinity. capes.gov.br The development of methods for selective halogenation of the pyridine ring, which can be electronically "mismatched" for classical electrophilic aromatic substitution, has been an area of active research. nih.govchemrxiv.org

Modifications to the Amide Linker and Introduction of Conformational Constraints

The amide linker (-CONH-) that connects the benzamide and pyridine moieties is not merely a passive spacer; it plays a vital role in orienting the two aromatic systems and participates directly in hydrogen bonding. Modifying this linker can impose conformational rigidity and alter its interaction properties.

One significant modification is the creation of a "retroamide" or reverse amide, where the linker is inverted to -NHCO-. This seemingly simple change alters the presentation of the hydrogen bond donor and acceptor groups. In one documented case, a retroamide bioisosteric replacement maintained potency while dramatically improving selectivity by optimizing the hydrogen bonding geometry within the target binding site. drughunter.com

Introducing conformational constraints is another powerful design principle. This is often achieved by incorporating the atoms of the linker into a rigid ring system. As discussed in the context of isosteric replacements (Section 5.1.2), replacing the flexible amide bond with a heterocyclic ring like a triazole or oxadiazole effectively locks the conformation. drughunter.comnih.gov This reduces the entropic penalty upon binding, as the molecule has fewer rotatable bonds and is pre-organized into a more bioactive conformation, which can lead to a significant increase in binding affinity.

Stereochemical Manipulation of the Amide Bond

In the context of related benzamide-type ligands, such as those targeting cereblon (CRBN), the precise geometry of the amide or imide linkage is crucial for establishing key hydrogen bonding interactions within the target's binding pocket. nih.govresearchgate.net For instance, the carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. Altering the stereochemistry around the amide bond, for example, by introducing substituents that favor a specific rotamer, can either enhance or diminish binding affinity.

While specific studies on the stereochemical manipulation of the amide bond in this compound are not extensively detailed in the provided literature, the principles derived from analogous systems are highly relevant. For example, the introduction of methyl groups on the amide nitrogen or adjacent carbons can enforce a particular dihedral angle, thereby locking the molecule in a more bioactive conformation. This strategy has been successfully employed in the design of other targeted therapies to improve potency and reduce off-target effects.

Cyclization Strategies to Restrict Molecular Flexibility

A common strategy in medicinal chemistry to enhance the potency and selectivity of a ligand is to reduce its conformational flexibility. For a flexible molecule like this compound, which possesses multiple rotatable bonds, cyclization can pre-organize the pharmacophoric elements into a conformation that is optimal for binding to its biological target. This approach minimizes the entropic penalty associated with the ligand adopting a specific bound conformation.

Several cyclization strategies can be envisioned for the this compound scaffold:

Intramolecular Cyclization within the Benzamide Moiety: Introducing reactive groups on the benzoyl ring that can cyclize onto the amide nitrogen or the pyridine ring would create rigid, fused ring systems. This can lead to conformationally locked derivatives that present the key interaction motifs in a well-defined spatial arrangement. nih.govresearchgate.net

Incorporation into a Heterocyclic Scaffold: The entire this compound structure can be incorporated into a larger, more rigid heterocyclic framework. For instance, the amide linkage could be part of a diazepine (B8756704) or a similar seven-membered ring, which would limit the conformational freedom while maintaining the essential pharmacophoric features.

Research on related benzamide derivatives has demonstrated the success of such strategies. For example, in the development of novel cereblon binders, conformationally locked benzamide-type derivatives were created to mimic the interactions of natural degrons, resulting in enhanced chemical stability and a favorable selectivity profile. nih.govresearchgate.net

Elucidation of Key Structural Features for Biological Recognition (In Vitro/In Silico)

The identification of crucial structural motifs and their interactions with a biological target is fundamental to understanding the mechanism of action and to the design of improved ligands. A combination of in vitro biological assays and in silico computational modeling provides powerful insights into these interactions.

Hotspot Analysis and Mapping of Ligand-Binding Sites

Hotspot analysis is a computational technique used to identify regions on a protein's surface that are energetically favorable for ligand binding. nih.govnih.gov These "hotspots" are typically pockets or grooves that possess a combination of hydrophobic and polar features conducive to forming stable interactions with a small molecule. For a ligand like this compound, several key interactions can be anticipated based on its structure:

The Pyridinyl Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Its position and accessibility are critical for anchoring the ligand in the binding site.

The Amide Group: As previously discussed, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for orienting the ligand.

The tert-Butyl Group: This bulky, hydrophobic group is likely to occupy a hydrophobic pocket in the binding site, contributing significantly to the binding affinity through van der Waals interactions. The size and shape of this pocket would be a major determinant of selectivity.

The Phenyl Ring: The aromatic ring can participate in π-π stacking or hydrophobic interactions with complementary residues in the binding site.

Computational methods like FTMap can be used to map the binding site of a target protein by docking a series of small molecular probes. nih.govresearchgate.net This allows for the identification of consensus binding sites and provides a detailed picture of the interaction landscape. While a specific hotspot analysis for this compound is not available, studies on related systems, such as ROCK1 inhibitors, have utilized molecular docking and dynamics to elucidate critical interactions. nih.govnih.gov These studies often reveal that the pyridine moiety interacts with the hinge region of a kinase, a common binding motif for this class of inhibitors. nih.gov

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Kinase Binding Site

| Ligand Moiety | Potential Interacting Residue Type | Type of Interaction |

| Pyridin-4-yl Nitrogen | Hinge Region Amino Acid (e.g., Met) | Hydrogen Bond |

| Amide N-H | Catalytic Lysine (B10760008) or Aspartate | Hydrogen Bond |

| Amide Carbonyl | Backbone Amide | Hydrogen Bond |

| tert-Butyl Group | Hydrophobic Pocket (e.g., Leu, Val, Ile) | Hydrophobic Interaction |

| Phenyl Ring | Aromatic Residue (e.g., Phe, Tyr) | π-π Stacking |

Design Principles for Enhanced Target Selectivity and Potency in Research Settings

The insights gained from SAR, stereochemical studies, and binding site analysis form the basis for designing more potent and selective derivatives of this compound. The overarching goal is to maximize favorable interactions with the intended target while minimizing interactions with off-targets.

Strategies for Enhancing Potency:

Optimizing Hydrophobic Interactions: Modifications to the tert-butyl group, such as replacing it with other bulky alkyl groups (e.g., adamantyl) or introducing halogen atoms to modulate lipophilicity, can lead to improved occupancy of the hydrophobic pocket.

Strengthening Hydrogen Bonds: The introduction of additional hydrogen bond donors or acceptors at strategic positions on the pyridine or benzoyl rings can create new, favorable interactions with the target protein. For example, adding a hydroxyl or amino group to the phenyl ring could lead to enhanced binding.

Exploiting Fluorine Substitution: The strategic placement of fluorine atoms can modulate the electronic properties of the molecule, improve metabolic stability, and in some cases, increase binding affinity through favorable interactions with the protein backbone. nih.govresearchgate.net

Strategies for Enhancing Selectivity:

Targeting Unique Features of the Binding Site: If the binding site of the target has unique features, such as a specific charged residue or a particularly deep pocket, the ligand can be designed to exploit these features. For example, incorporating a basic amine that can form a salt bridge with an acidic residue in the target can dramatically increase both potency and selectivity.

Avoiding Interactions with Off-Targets: By analyzing the binding sites of known off-targets, modifications can be made to the ligand to introduce steric clashes or unfavorable electrostatic interactions with these unintended binding partners.

In studies of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR models like CoMFA and CoMSIA have been used to generate contour maps that highlight regions where steric bulk is favored or disfavored, and where electrostatic or hydrogen-bonding interactions can be optimized. nih.govnih.gov These models provide a quantitative framework for the rational design of new analogs with improved properties.

Table 2: Illustrative Modifications to this compound and Their Rationale for Improved Potency and Selectivity

| Modification | Position | Rationale |

| Replacement of tert-butyl with adamantyl | 4-position of benzoyl ring | Enhance hydrophobic interactions and shape complementarity. |

| Addition of a hydroxyl group | 3-position of benzoyl ring | Introduce a new hydrogen bond donor to interact with the target. |

| Introduction of a fluorine atom | 2-position of pyridine ring | Modulate pKa of the pyridine nitrogen and potentially form favorable interactions. |

| Cyclization via an ethylene (B1197577) bridge | Between the benzoyl and pyridine rings | Restrict conformation to a more bioactive form, improving potency and selectivity. |

The systematic application of these design principles, guided by iterative cycles of synthesis, biological testing, and computational modeling, is essential for the successful development of novel and effective therapeutic agents based on the this compound scaffold.

Biochemical and Biological Target Interaction Studies in Vitro and Non Clinical

Identification and Characterization of Putative Molecular Targets

Currently, there are no published studies detailing the identification and characterization of specific molecular targets for 4-tert-butyl-N-(pyridin-4-yl)benzamide.

Target Deconvolution Strategies and Proteomic Approaches

Target deconvolution, the process of identifying the molecular targets of a bioactive compound, often employs chemical proteomic approaches. These methods can involve affinity chromatography, where a derivative of the compound of interest is used to "pull out" its binding partners from cell lysates. Subsequent analysis by mass spectrometry can then identify these proteins. However, no such studies have been reported for this compound.

Affinity-Based Probes for Target Engagement Studies

Affinity-based probes are valuable tools for confirming target engagement within a cellular context. These probes are typically modified versions of the parent compound that incorporate a reporter tag or a reactive group for covalent labeling. The development and application of affinity-based probes for this compound have not been described in the scientific literature.

Enzymatic Assays and Kinetic Characterization (In Vitro)

Without identified enzymatic targets, there are no available data from enzymatic assays or kinetic characterization studies for this compound.

Determination of Enzyme Inhibition Mechanism

The mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) can only be determined once a specific enzyme target has been identified and characterized. As this information is not available for this compound, no studies on its mechanism of enzyme inhibition have been conducted.

Measurement of Inhibition Constants (IC50, Ki) and Potency Evaluation

The potency of a compound as an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The absence of a known enzymatic target for this compound means that these values have not been determined.

Receptor Binding Studies (In Vitro)

Specific in vitro receptor binding studies for this compound have not been reported. Such studies are crucial for identifying and characterizing the interaction of a compound with specific receptors, providing insights into its potential pharmacological effects.

Radioligand Binding Assays for Receptor Affinity and Occupancy

No publicly available data from radioligand binding assays for this compound could be located. This type of assay is fundamental in determining the affinity of a compound for a specific receptor. It involves using a radioactively labeled ligand (a substance that binds to a receptor) to see how effectively the test compound displaces it. The results, typically expressed as an inhibition constant (Ki) or an IC50 value, would quantify the compound's binding potency to a given target.

Functional Assays for Receptor Activation or Antagonism in Cell-Based Systems (Non-Clinical)

There is no published research detailing the functional activity of this compound in cell-based systems. Such assays are critical for determining whether the compound acts as an agonist (activator) or an antagonist (blocker) of a receptor. For instance, studies on similar benzamide-based compounds have utilized functional assays to characterize their inhibitory effects on specific targets. semanticscholar.orgnih.govnih.gov For this compound, these experiments would involve treating cells expressing a target receptor with the compound and measuring a downstream response, such as changes in intracellular calcium or cyclic AMP levels.

Protein-Ligand Interaction Analysis Using Biophysical Techniques

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

No surface plasmon resonance (SPR) data for the interaction of this compound with any protein target is available in the scientific literature. SPR is a powerful technique used to measure the kinetics of binding and dissociation between a ligand (the compound) and a macromolecule (the target protein), providing on-rate (ka) and off-rate (kd) constants, which together determine the binding affinity (KD). nih.gov

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

There are no published isothermal titration calorimetry (ITC) studies for this compound. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This information offers deep insight into the forces driving the binding interaction.

Cellular Pathway Modulation Studies (In Vitro, Non-Clinical)

Investigation of Compound Effects on Specific Biochemical Signaling Cascades

No research has been published investigating the effects of this compound on any specific biochemical signaling cascades. Such studies would explore the downstream cellular consequences of the compound's interaction with its target. For example, if the compound were to inhibit a kinase like ROCK1, as has been suggested for similar structures, researchers would investigate its effect on the phosphorylation of downstream substrates and its impact on cellular processes like smooth muscle contraction. nih.gov

Gene Expression Profiling and Proteomic Analysis in Research Models

While specific gene expression profiling and comprehensive proteomic analysis data for this compound are not extensively available in publicly accessible research, studies on structurally related benzamide (B126) derivatives provide insights into the potential biological pathways modulated by this class of compounds. Research on various benzamide derivatives has demonstrated their capacity to alter gene and protein expression profiles in different in vitro models, suggesting that this compound may exert its biological effects through similar mechanisms.

Studies on other benzamide compounds have revealed effects on key cellular proteins and genes. For instance, certain N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and its downstream target gene, p21. nih.gov This induction is often associated with the upregulation of cleaved caspase-3, a key executioner of apoptosis, suggesting a role in promoting programmed cell death in cancer cell lines. nih.gov

Furthermore, investigations into other benzamide derivatives, such as 3-methoxybenzamide, have indicated an impact on cell division processes. In bacterial models like Bacillus subtilis, this compound was found to inhibit cell division by affecting the function of the FtsZ protein, a crucial component of the bacterial cytoskeleton. nih.gov This inhibition leads to filamentation and eventual cell lysis. nih.gov While this research was conducted in a prokaryotic system, it highlights the potential for benzamide structures to interact with fundamental cellular machinery.

In the context of human cells, some aromatic benzamidine (B55565) derivatives have been reported to modulate the expression of genes involved in cell proliferation and immune response. For example, a study on a human B-lymphoid tumor cell line demonstrated that certain benzamidine derivatives could inhibit the accumulation of c-myc RNA sequences, a proto-oncogene critical for cell growth and proliferation. nih.gov Interestingly, the same study found no significant effect on the expression of HLA-DR alpha mRNA, a gene involved in antigen presentation. nih.gov This differential effect suggests a degree of selectivity in the gene regulatory activities of these compounds.

The following table summarizes findings for related benzamide derivatives, offering a potential framework for understanding the molecular activities of this compound.

| Research Model | Compound Class | Observed Effect | Potential Implication |